molecular formula C10H11NS B11949041 Thiazole, 4,5-dihydro-2-(4-methylphenyl)- CAS No. 13084-31-6

Thiazole, 4,5-dihydro-2-(4-methylphenyl)-

Cat. No.: B11949041
CAS No.: 13084-31-6
M. Wt: 177.27 g/mol
InChI Key: YBLAKEAPIRPHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazole, 4,5-dihydro-2-(4-methylphenyl)-: is a heterocyclic organic compound that contains a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is a derivative of thiazole, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thiazole, 4,5-dihydro-2-(4-methylphenyl)- typically involves the reaction of 4-methylbenzaldehyde with thiosemicarbazide in the presence of an acid catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization to form the thiazole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: In biological research, this compound is studied for its potential antimicrobial, antifungal, and antiviral properties. It serves as a lead compound for the development of new therapeutic agents .

Medicine: Thiazole derivatives, including Thiazole, 4,5-dihydro-2-(4-methylphenyl)-, are investigated for their potential use in treating various diseases, including cancer, bacterial infections, and inflammatory conditions .

Industry: In the industrial sector, this compound is used in the production of dyes, biocides, and fungicides. Its chemical stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of Thiazole, 4,5-dihydro-2-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can inhibit enzymes, disrupt cellular processes, and interfere with the synthesis of essential biomolecules. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis and subsequent cell death .

Comparison with Similar Compounds

Uniqueness: Thiazole, 4,5-dihydro-2-(4-methylphenyl)- is unique due to the presence of the 4-methylphenyl group, which enhances its biological activity and specificity. This structural modification allows for improved interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

13084-31-6

Molecular Formula

C10H11NS

Molecular Weight

177.27 g/mol

IUPAC Name

2-(4-methylphenyl)-4,5-dihydro-1,3-thiazole

InChI

InChI=1S/C10H11NS/c1-8-2-4-9(5-3-8)10-11-6-7-12-10/h2-5H,6-7H2,1H3

InChI Key

YBLAKEAPIRPHCW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NCCS2

Origin of Product

United States

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